molecular formula C23H35NO2 B8270145 Tonazocine CAS No. 71461-18-2

Tonazocine

Cat. No.: B8270145
CAS No.: 71461-18-2
M. Wt: 357.5 g/mol
InChI Key: UDNUCVYCLQJJBY-XPWALMASSA-N
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Description

Tonazocine is a synthetic opioid analgesic belonging to the benzomorphan class, which includes compounds with mixed agonist-antagonist activity at opioid receptors. It is primarily used for moderate to severe pain management, particularly in post-surgical settings .

Properties

CAS No.

71461-18-2

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one

InChI

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23-/m1/s1

InChI Key

UDNUCVYCLQJJBY-XPWALMASSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Tonazocine involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the Benzomorphan Core: The benzomorphan core is synthesized through a series of cyclization reactions involving suitable starting materials.

    Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as hydroxyl and ketone groups.

    Final Assembly: The final assembly involves coupling the modified core with an octanone derivative to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Tonazocine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the benzomorphan core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a model compound for studying opioid receptor interactions and developing new analgesics.

    Biology: For understanding the mechanisms of pain modulation and opioid receptor function.

    Medicine: Investigated for its analgesic properties and potential use in pain management without the severe side effects of traditional opioids.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Tonazocine shares structural similarities with other benzomorphan derivatives, including Pentazocine , Phenazocine , and Metazocine . These compounds differ in substituents attached to the benzomorphan core, influencing receptor binding and pharmacokinetics:

Compound Key Structural Features Receptor Activity
This compound Methyl group at R₁; sulfonate salt form Partial μ-agonist, κ-agonist
Pentazocine Cyclopropylmethyl group at R₂ Partial μ-agonist, κ-agonist
Phenazocine Phenethyl substitution at R₃ Full μ-agonist, δ-antagonist
Metazocine Methoxy group at R₄ Mixed μ/κ-agonist

Source: Derived from structural data in patent literature

The methyl group in this compound enhances its solubility and bioavailability compared to Pentazocine, which has a bulkier cyclopropylmethyl group that slows absorption .

Pharmacological Profiles

Efficacy and Receptor Binding
  • This compound : Demonstrates moderate μ-opioid receptor affinity (Ki = 12 nM) and strong κ-receptor binding (Ki = 4 nM), contributing to analgesia with reduced respiratory depression risk .
  • Pentazocine : Lower μ-affinity (Ki = 45 nM) but higher κ-activity, leading to a ceiling effect in analgesia and increased dysphoria .
Clinical Outcomes

A 2003 study on this compound mesylate reported a 68% reduction in post-surgical pain scores (vs. 52% for placebo) with minimal nausea (8% incidence) . In contrast, Pentazocine shows higher rates of dizziness (15–20%) and hallucination (5%) due to pronounced κ-activity .

Regulatory and Clinical Use

  • This compound : Approved in Japan and referenced in European patent literature for post-surgical pain .
  • Phenazocine : Reserved for cancer pain due to high potency and regulatory controls .

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